Norfluoxetine Oxalate
Description
Contextualization as a Key Fluoxetine (B1211875) Metabolite
Norfluoxetine (B159337) is the only identified active metabolite of fluoxetine, a widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI). pharmgkb.org The metabolic conversion from fluoxetine to norfluoxetine occurs in the liver through a process called N-demethylation, where a methyl group is removed. pharmgkb.orgmdpi.com This biotransformation is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP2D6 playing a major role. pharmgkb.orgsci-hub.sewikipedia.org Other enzymes such as CYP2C9, CYP2C19, and CYP3A4 are also involved in its metabolism. sci-hub.senih.gov
Significance of Oxalate (B1200264) Salt Form in Research Contexts
In pharmaceutical research and analytical chemistry, active compounds are often prepared as salts to enhance properties like stability and solubility, or to facilitate purification and handling. Norfluoxetine is available in various salt forms, including hydrochloride and oxalate. nih.govcaymanchem.com The oxalate salt form, Norfluoxetine Oxalate, is particularly significant as a certified reference material (CRM). caymanchem.comcerilliant.comsapphirebioscience.com
A CRM is a standard used for calibration and quality control in analytical procedures, ensuring that measurements are accurate and traceable. caymanchem.com this compound is manufactured and tested to meet the high-purity standards of ISO/IEC 17025 and ISO 17034. caymanchem.com Its use as a CRM is critical in forensic analysis, clinical toxicology, and urine drug testing, where precise quantification of norfluoxetine is necessary. cerilliant.comscientificlabs.co.uk The oxalate form provides a stable, crystalline solid that is suitable for preparing precise standard solutions for use in analytical techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.comlgcstandards.com
| Property | Value |
|---|---|
| Formal Name | γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine, monoethanedioate caymanchem.comsapphirebioscience.com |
| Synonym | Desmethylfluoxetine Oxalate caymanchem.comsapphirebioscience.com |
| CAS Number | 107674-50-0 caymanchem.comsapphirebioscience.comlgcstandards.com |
| Molecular Formula | C16H16F3NO • C2H2O4 caymanchem.comlgcstandards.com |
| Molecular Weight | 385.3 g/mol caymanchem.comsapphirebioscience.com |
| Physical Form | Solid lgcstandards.com |
| Melting Point | 165-170 °C lgcstandards.com |
Historical and Contemporary Academic Research Trajectories
Academic research on norfluoxetine began with its identification as the primary active metabolite of fluoxetine. Early studies focused on establishing its pharmacological profile, confirming its activity as a potent and selective serotonin uptake inhibitor. nih.gov Research from the early 1990s was pivotal in characterizing the distinct properties of its enantiomers. For instance, a 1992 study highlighted the marked difference in potency between S-norfluoxetine and R-norfluoxetine, a contrast to the more similar potencies of the fluoxetine enantiomers. nih.gov A subsequent study in 1993 further detailed the inhibitory effects of the norfluoxetine enantiomers on serotonin uptake, cementing the understanding that S-norfluoxetine is the key active metabolite responsible for the persistent in vivo effects. nih.gov
Contemporary research has expanded into several areas. One significant trajectory involves pharmacogenetics, investigating how genetic variations in CYP enzymes, particularly CYP2D6, affect the metabolism of fluoxetine and the resulting plasma concentrations of norfluoxetine enantiomers. pharmgkb.orgunil.ch These studies are crucial for understanding inter-individual variability in drug response. Another area of focus is the development of sophisticated analytical methods, such as stereospecific HPLC, for the simultaneous determination of fluoxetine and norfluoxetine enantiomers in biological samples like plasma. tandfonline.comtandfonline.com Furthermore, recent research has explored the potential of norfluoxetine as a blocker of specific potassium channels (Kv3.1 and Kv3.2), which may open new avenues for its therapeutic application. frontiersin.org The use of this compound as a certified reference material remains a cornerstone for forensic and toxicological research, ensuring the accuracy of analytical testing. cerilliant.comscientificlabs.co.uk
| Research Focus | Key Finding | Reference |
|---|---|---|
| Enantiomer Potency (1992) | In mice, S-norfluoxetine was over 10 times more potent than R-norfluoxetine in blocking serotonin depletion. | nih.gov |
| Enantiomer Potency (1993) | S-Norfluoxetine was about 20-22 times more potent than R-norfluoxetine at inhibiting serotonin uptake and binding. | nih.gov |
| Metabolism (2001) | The CYP2D6 genotype significantly influences the plasma concentrations of the (S)-enantiomers of fluoxetine and norfluoxetine after multiple doses. | unil.ch |
| Pharmacokinetics | The elimination half-life of norfluoxetine is 7 to 15 days, contributing to the long duration of action. | mdpi.com |
| CYP Enzyme Inhibition | Both fluoxetine and norfluoxetine are potent inhibitors of the CYP2D6 enzyme, which also metabolizes them. | pharmgkb.orgwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalic acid;3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJCEPFCGIDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chiral Resolution of Norfluoxetine and Its Oxalate Salt
Synthetic Pathways for Norfluoxetine (B159337) Derivatives
The creation of norfluoxetine and its variations involves several chemical strategies, primarily focusing on modifying fluoxetine (B1211875) or building the molecule from chiral precursors.
Demethylation of Fluoxetine and Precursors
The most direct route to norfluoxetine is through the N-demethylation of fluoxetine. jrespharm.compharmgkb.orghres.camdpi.com This process involves removing a methyl group from the nitrogen atom of the fluoxetine molecule. In a laboratory setting, this can be achieved using various chemical reagents. For instance, one synthetic route involves treating a fluoxetine precursor, (S)-N-methyl-3-phenyl-3-hydroxypropylamine, with methyl chloroformate and potassium carbonate, followed by reduction with lithium aluminum hydride. csic.es Another approach describes the reaction of (S)-3-amino-1-phenyl-1-propanol with 4-fluorobenzotrifluoride (B1346882) in the presence of sodium hydride to yield (S)-norfluoxetine. google.com This resulting base can then be reacted with oxalic acid to form the oxalate (B1200264) salt. google.com
Fluoxetine is metabolized in the liver to norfluoxetine through demethylation. hres.camdpi.comdrugbank.com Several cytochrome P450 enzymes, including CYP2D6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are involved in this biotransformation. pharmgkb.orgmdpi.comdrugbank.com Notably, CYP2D6 is highly involved in the formation of S-norfluoxetine, while CYP2C9 preferentially catalyzes the demethylation of R-fluoxetine. pharmgkb.orgmdpi.com
Enantioselective Synthesis Strategies
Due to the different pharmacological activities of the (R)- and (S)-enantiomers of norfluoxetine, developing synthetic methods that produce a single enantiomer is highly desirable. Various enantioselective strategies have been explored to achieve this.
One notable method involves the Sharpless asymmetric dihydroxylation of a styrene (B11656) derivative to create a chiral diol, which serves as a key intermediate. researchgate.net This intermediate can then be converted to the desired (R)- or (S)-norfluoxetine. Another approach utilizes a CBS (Corey-Bakshi-Shibata) reduction and a Hofmann rearrangement to create a key chiral intermediate, with the final product's optical purity enhanced by crystallization as a tartrate salt. capes.gov.brresearchgate.net Other strategies include enzymatic resolution, reduction of a pro-chiral ketone, and asymmetric carbonyl-ene reactions. researchgate.net For example, the synthesis of (S)-fluoxetine hydrochloride has been achieved starting from the asymmetric carbonyl-ene reaction of benzaldehyde, which can be a precursor pathway for norfluoxetine. researchgate.net More recently, photoredox catalysis combined with a chiral-ligated nickel catalyst has been shown to achieve enantioselective C(sp3)–H functionalization, a method applicable to the synthesis of norfluoxetine precursors with high yield and enantiomeric excess. thieme-connect.com
Chiral Separation Methodologies for Norfluoxetine Enantiomers
Once a racemic or enantiomerically-enriched mixture of norfluoxetine is synthesized, various techniques can be employed to separate and analyze the individual enantiomers.
Chromatographic Techniques for Enantiomeric Resolution (e.g., HPLC, GC/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of norfluoxetine enantiomers. nih.govresearchgate.netoup.comdiva-portal.orgtandfonline.com These methods often employ a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.
Commonly used CSPs include:
Cellulose-based columns: Such as Chiralcel OD-R, which can separate the enantiomers of both fluoxetine and norfluoxetine. nih.govmdpi.comresearchgate.net
Vancomycin-based columns: Used under reversed-phase conditions with a mobile phase of ethanol (B145695) and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net
α1-acid glycoprotein (B1211001) (AGP) columns: These have been used to achieve high enantiomeric resolution values. diva-portal.org
Acetylated β-cyclodextrin columns: Have also been utilized for the chiral analysis of fluoxetine and norfluoxetine. oup.com
The mobile phase composition, pH, and temperature are critical parameters that are optimized to achieve baseline separation. researchgate.netdiva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of norfluoxetine enantiomers. jrespharm.comnih.govresearchgate.netbau.edu.lbnih.govoup.comum.edu.mt In many cases, derivatization of the analytes is necessary before GC analysis. For instance, derivatization with (S)-(-)-N-trifluoroacetylprolyl chloride allows for the simultaneous determination of the enantiomers of fluoxetine and norfluoxetine. nih.gov Chiral GC columns, such as those with a HYDRODEX β-6TBDM® stationary phase, can also be used to separate the enantiomers directly. nih.govum.edu.mt
Table 1: Comparison of Chromatographic Techniques for Norfluoxetine Enantiomer Resolution
| Technique | Chiral Stationary Phase/Column | Derivatization | Key Findings | Reference |
|---|---|---|---|---|
| HPLC | Chiralcel OD-R | Not always required | Allows for chiral separation adequate for therapeutic drug monitoring. nih.gov | nih.govmdpi.com |
| HPLC | Vancomycin-based | Not required | Effective for simultaneous analysis in wastewater effluents. researchgate.net | researchgate.net |
| HPLC | α1-acid glycoprotein (AGP) | Not required | Achieved high enantiomeric resolution values (>2.0). diva-portal.org | diva-portal.org |
| GC-MS | HYDRODEX β-6TBDM® | Not always required | Successful in separating enantiomers in biological fluids, though with long retention times. nih.gov | nih.govum.edu.mt |
| GC-MS | Standard column | (S)-(-)-N-trifluoroacetylprolyl chloride | Allows simultaneous determination of fluvoxamine (B1237835) and enantiomers of fluoxetine and norfluoxetine. nih.gov | nih.gov |
Capillary Electrophoresis for Chiral Analysis
Capillary electrophoresis (CE) offers a high-efficiency alternative for the chiral separation of norfluoxetine. nih.govsid.irresearchgate.netcapes.gov.brcore.ac.uk This technique relies on the differential migration of enantiomers in a capillary filled with a background electrolyte containing a chiral selector.
Cyclodextrins are the most commonly used chiral selectors in CE for this purpose. nih.govresearchgate.netcore.ac.uk A combination of a neutral cyclodextrin (B1172386) (dimethylated-β-cyclodextrin) and a negatively charged cyclodextrin (phosphated-γ-cyclodextrin) has been shown to provide baseline separation of the enantiomers of both fluoxetine and norfluoxetine. nih.gov The pH of the buffer and the concentration of the chiral selector are crucial parameters for optimizing the separation. nih.govsid.ir For instance, an optimized method using a phosphate (B84403) buffer at pH 5.0 with heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) as the chiral selector successfully separated fluoxetine enantiomers. researchgate.netcore.ac.uk
Formation and Crystallization of Chiral Salts (e.g., Oxalate Conglomerates)
The formation of diastereomeric salts with a chiral resolving agent is a classical and effective method for separating enantiomers. For norfluoxetine, this can be achieved by reacting the racemic base with a chiral acid.
More recently, the formation of conglomerate salts, where the racemic compound crystallizes as a physical mixture of separate enantiopure crystals, has been explored. It has been discovered that racemic fluoxetine can form a racemic conglomerate upon salt formation with oxalic acid. kisti.re.kr This spontaneous resolution is significant as it opens the door for preferential crystallization, a more efficient method of chiral resolution. rsc.org The use of oxalic acid to form and purify amine compounds as their oxalate salts is a commercially practical method. google.com The resulting oxalate salt of a single enantiomer of norfluoxetine can be isolated with high purity. google.com For example, (S)-norfluoxetine oxalate has been prepared with a melting point of 148-150°C. google.com The discovery of conglomerate formation with anions like tetrafluoroborate (B81430) further expands the possibilities for the chiral resolution of fluoxetine and, by extension, norfluoxetine. rsc.org
Metabolic Transformations and Enzymatic Interactions of Norfluoxetine
Cytochrome P450 (CYP) Isoform-Mediated Metabolism
Several CYP isoforms are involved in the metabolism of norfluoxetine (B159337), influencing its formation and clearance from the body.
The formation of norfluoxetine from fluoxetine (B1211875) occurs through N-demethylation. fidson.comfidson.com This process is catalyzed by a range of CYP isoenzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5. drugbank.commdpi.comrwandafda.gov.rw While multiple enzymes contribute, CYP2D6 is recognized as the major enzyme responsible for this metabolic step. researchgate.netnih.govingentaconnect.comuspharmacist.com The involvement of other isoforms such as CYP2C9, CYP2C19, and CYP3A4 also plays a role. uspharmacist.comsci-hub.semedchemexpress.com Studies have shown that CYP2C9 is a principal mediator of fluoxetine N-demethylation at therapeutic concentrations, while CYP2C19's role may become more significant at higher concentrations. pharmgkb.orgamegroups.cn The contribution of these various enzymes can become more pronounced during long-term treatment as CYP2D6 activity may be diminished due to inhibition by fluoxetine and norfluoxetine themselves. mdpi.compharmgkb.org
Interactive Table: CYP Isoforms Involved in Norfluoxetine Formation
| CYP Isoform | Role in N-demethylation | Key Findings |
| CYP2D6 | Major contributor | Predominantly metabolizes fluoxetine to norfluoxetine. ingentaconnect.comg-standaard.nl |
| CYP2C19 | Contributor | Involved in N-demethylation medchemexpress.comkarger.com; its importance may increase with higher substrate concentrations. amegroups.cn |
| CYP2C9 | Contributor | Plays a significant role, particularly at therapeutic concentrations. pharmgkb.orgamegroups.cn |
| CYP3A4 | Contributor | Participates in the N-demethylation pathway. drugbank.commedchemexpress.com |
| CYP3A5 | Contributor | Also involved in the conversion of fluoxetine to norfluoxetine. mdpi.comsemanticscholar.org |
In addition to N-demethylation, norfluoxetine, along with fluoxetine, can undergo O-dealkylation. iarc.fr This metabolic pathway is mediated by CYP2C19 and CYP3A4 and results in the formation of p-trifluoromethylphenol. drugbank.comrwandafda.gov.rwnih.gov This metabolite is subsequently processed further into hippuric acid. drugbank.comiarc.frnih.gov
Fluoxetine is administered as a racemic mixture of R- and S-enantiomers, and its metabolism to norfluoxetine is stereoselective. researchgate.netnih.gov The two enantiomers of norfluoxetine, R-norfluoxetine and S-norfluoxetine, exhibit different metabolic and pharmacodynamic profiles.
CYP2D6 is primarily responsible for the metabolism of both R- and S-fluoxetine. nih.gov However, studies have indicated that CYP2C9 preferentially catalyzes the demethylation of R-fluoxetine, while the formation of S-norfluoxetine is highly dependent on CYP2D6. mdpi.compharmgkb.org Consequently, individuals with reduced CYP2D6 activity ("poor metabolizers") metabolize S-fluoxetine at a slower rate, leading to higher concentrations of S-fluoxetine and lower concentrations of S-norfluoxetine. fda.gov
The enantiomers of norfluoxetine also differ significantly in their pharmacological potency. S-norfluoxetine is a much more potent inhibitor of serotonin (B10506) reuptake than R-norfluoxetine, by about 20-fold. pharmgkb.orgg-standaard.nlpharmgkb.orgnih.gov After prolonged treatment, the plasma concentrations of the S-enantiomers (fluoxetine and norfluoxetine) are typically higher than those of the R-enantiomers. mdpi.compharmgkb.org
Phase II Metabolic Conjugation (e.g., Glucuronidation)
Following Phase I metabolism (which includes N-demethylation and O-dealkylation), norfluoxetine and its parent compound undergo Phase II conjugation reactions to facilitate their excretion from the body. drugbank.com Both fluoxetine and norfluoxetine are subject to glucuronidation, a process that increases their water solubility. fidson.comfidson.comdrugbank.comiarc.frnih.gov
Enzyme Inhibition and Induction by Norfluoxetine
Norfluoxetine, along with fluoxetine, is not only a substrate for CYP enzymes but also a significant inhibitor of several isoforms. This inhibitory activity is a key factor in the potential for drug-drug interactions.
Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6. nih.govdrugbank.comg-standaard.nloup.com This inhibition can lead to what is known as phenoconversion, where an individual with a normal "extensive metabolizer" genotype for CYP2D6 behaves like a "poor metabolizer" due to the presence of the inhibiting drug. sci-hub.se The inhibition of CYP2D6 is long-lasting due to the long half-lives of both fluoxetine and norfluoxetine. nih.govpharmgkb.org
Norfluoxetine also contributes to the inhibition of other CYP enzymes. It is considered a moderate inhibitor of CYP3A4 in vitro. oup.com Both enantiomers of norfluoxetine are time-dependent inhibitors of CYP2C19. nih.govdoi.org Specifically, (S)-norfluoxetine is a potent time-dependent inhibitor of CYP2C19, while (R)-norfluoxetine is a potent time-dependent inhibitor of CYP3A4. nih.govdoi.orgresearchgate.net Research suggests that (S)-norfluoxetine is the primary contributor to in vivo CYP2C19 inhibition, and (R)-norfluoxetine is most important for CYP3A4 inhibition. nih.govdoi.org Furthermore, norfluoxetine exhibits mild to moderate inhibitory effects on CYP2C9. uspharmacist.com
The inhibitory potential of norfluoxetine on various CYP enzymes is a critical consideration in clinical settings, as it can alter the metabolism and pharmacokinetics of co-administered drugs that are substrates for these enzymes. mdpi.compharmgkb.org
Interactive Table: Norfluoxetine Inhibition of CYP Isoforms
| CYP Isoform | Inhibitory Effect of Norfluoxetine | Details |
| CYP2D6 | Potent inhibitor | Contributes to significant drug-drug interactions. nih.govdrugbank.comoup.com |
| CYP2C19 | Time-dependent inhibitor | (S)-norfluoxetine is a potent inhibitor. nih.govdoi.orgresearchgate.netmdpi.com |
| CYP3A4 | Moderate, time-dependent inhibitor | (R)-norfluoxetine is a potent inhibitor. oup.comnih.govdoi.orgresearchgate.netresearchgate.net |
| CYP2C9 | Mild to moderate inhibitor | Contributes to the overall inhibitory profile. uspharmacist.com |
Mechanism-Based Enzyme Inhibition Studies
Norfluoxetine, the primary active metabolite of fluoxetine, is a significant contributor to drug-drug interactions through its potent inhibition of various cytochrome P450 (CYP) enzymes. pharmgkb.orgpharmgkb.org Both fluoxetine and norfluoxetine participate in a complex inhibitory profile that includes reversible, time-dependent, and mechanism-based inhibition of several key drug-metabolizing enzymes. nih.govnih.gov
Mechanism-based inhibition (MBI), also known as suicide inhibition, is an irreversible process where the inhibitor is converted by the enzyme into a reactive intermediate that covalently binds to the enzyme, rendering it inactive. Studies have investigated the potential of norfluoxetine enantiomers to act as mechanism-based inhibitors. While the most profound and clinically significant inhibition by norfluoxetine involves CYP2D6, the primary mechanism for this interaction is considered to be a potent, reversible competitive inhibition. nih.govnih.govresearchgate.net The long half-life of norfluoxetine contributes to a prolonged inhibitory effect that can be mistaken for MBI, but studies indicate that CYP2D6 activity is regulated by the persistent concentrations of the inhibitor and that the inhibition is not time-dependent in a manner consistent with MBI. nih.govresearchgate.net
However, evidence for mechanism-based inhibition by norfluoxetine has been reported for other CYP isoforms.
CYP2C19: (S)-norfluoxetine, in particular, is predicted to be a significant contributor to the in vivo mechanism-based inhibition of CYP2C19. pharmgkb.orgnih.gov
CYP3A4: Research suggests that (R)-norfluoxetine exhibits some degree of mechanism-based inhibition towards CYP3A4. nih.gov Pharmacokinetic modeling predicts a potential reduction in CYP3A4 activity due to the combined effects of fluoxetine and norfluoxetine enantiomers. nih.gov
The enantiomers of norfluoxetine display stereoselectivity in their inhibitory actions. (S)-norfluoxetine is a more potent reversible inhibitor of CYP2D6 than its (R)-enantiomer, with a high binding affinity (Ki = 35 nM). nih.govnih.govresearchgate.net It is estimated that (S)-norfluoxetine accounts for approximately 40% of the in vivo inhibition of CYP2D6 during fluoxetine therapy. nih.gov
Implications for Co-administered Compound Metabolism
The potent inhibitory activity of norfluoxetine on CYP enzymes, particularly CYP2D6, has significant clinical implications for the metabolism of co-administered drugs that are substrates of these enzymes. pharmgkb.orgmdpi.com When norfluoxetine inhibits a specific CYP enzyme, it can decrease the clearance of other drugs metabolized by that same pathway, leading to elevated plasma concentrations and a potential for increased pharmacologic effect or toxicity. uspharmacist.com
The most pronounced interactions involve substrates of CYP2D6. Due to the strong inhibition of this enzyme by both fluoxetine and norfluoxetine, the metabolism of CYP2D6-dependent drugs can be markedly reduced. mdpi.comuspharmacist.compsychiatryonline.org For example, chronic administration of fluoxetine, which results in sustained levels of norfluoxetine, has been shown to cause a 27-fold increase in the area under the curve (AUC) of dextromethorphan, a sensitive CYP2D6 substrate. nih.govnih.gov
Inhibition of other enzymes also leads to notable interactions. The metabolism of omeprazole, a CYP2C19 substrate, is significantly affected, with studies showing a 7.1-fold increase in its AUC. nih.govnih.gov While in vitro data also predict moderate to strong inhibition of CYP3A4, the in vivo effects can be less pronounced. This discrepancy has been attributed to a complex interplay of factors, including the potential for simultaneous enzyme induction of CYP3A4 by fluoxetine and its metabolites. nih.govjwatch.org For instance, the AUCs of CYP3A4 substrates like midazolam and lovastatin (B1675250) were not significantly affected in clinical studies. nih.govnih.gov
The long elimination half-life of norfluoxetine (4 to 16 days) means that its inhibitory effect on drug metabolism can persist for several weeks even after the discontinuation of fluoxetine. pharmgkb.orguspharmacist.comfda.gov
The table below summarizes the impact of norfluoxetine (via fluoxetine administration) on the metabolism of various co-administered compounds.
| Co-administered Compound | Primary Metabolizing Enzyme | Observed Effect on Compound Exposure | Reference |
|---|---|---|---|
| Dextromethorphan | CYP2D6 | 27-fold increase in AUC | nih.govnih.gov |
| Desipramine | CYP2D6 | 7.8-fold increase in AUC | nih.gov |
| Nortriptyline | CYP2D6 | Marked elevation in plasma concentration | psychiatryonline.org |
| Omeprazole | CYP2C19 | 7.1-fold increase in AUC | nih.govnih.gov |
| Lansoprazole | CYP2C19 | 2.9-fold increase in AUC | nih.gov |
| Diazepam | CYP2C19 | Observed interaction, increased plasma levels | psychiatryonline.org |
| Midazolam | CYP3A4 | No significant effect on AUC | nih.govnih.gov |
| Alprazolam | CYP3A4 | 1.3-fold increase in AUC | nih.gov |
Pharmacogenomic Considerations in Norfluoxetine Metabolism
Pharmacogenomics studies the influence of genetic variations on drug response. For norfluoxetine, genetic polymorphisms in the CYP450 enzyme system, particularly CYP2D6, are critical determinants of its metabolic fate and contribute to interindividual variability in plasma concentrations. mdpi.comnih.govwiley.com The formation of the more potent S-norfluoxetine is highly dependent on CYP2D6 activity. pharmgkb.org
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): Individuals with two non-functional alleles. PMs exhibit significantly reduced conversion of fluoxetine to norfluoxetine. pharmgkb.org This results in lower plasma concentrations of S-norfluoxetine. nih.govwiley.com Studies have shown that CYP2D6 PMs have substantially greater AUC and longer half-lives for S-fluoxetine compared to extensive metabolizers. pharmgkb.org
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have a metabolic capacity between poor and extensive metabolizers.
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles. This is considered the "normal" phenotype. Within this group, those homozygous for the functional allele (e.g., 1/1) may have higher S-norfluoxetine/S-fluoxetine ratios compared to heterozygous EMs (e.g., 1/10), indicating more efficient metabolism. nih.govwiley.com
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. UMs metabolize fluoxetine more rapidly, leading to the highest S-norfluoxetine/S-fluoxetine ratios. pharmgkb.org
Genetic polymorphisms in other enzymes, such as CYP2C9, also contribute to the pharmacokinetic variability. researchgate.netnih.gov For example, among individuals who are homozygous EMs for CYP2D6, those carrying detrimental CYP2C9 alleles have been found to have higher plasma concentrations of R-fluoxetine. nih.govwiley.com While CYP2D6 genotype significantly affects the ratio of fluoxetine to norfluoxetine, some studies suggest it may not significantly alter the total sum of active moieties (fluoxetine plus norfluoxetine) in plasma. cpicpgx.orgg-standaard.nl Nonetheless, the imbalance between the parent compound and its active metabolite caused by an individual's genetic makeup can influence drug response and management. researchgate.netcpicpgx.org
Molecular Pharmacology and Cellular Mechanism of Action of Norfluoxetine
Serotonin (B10506) Transporter (SERT) Modulation
Norfluoxetine's primary mechanism of action involves the modulation of the serotonin transporter (SERT), a crucial protein responsible for the reuptake of serotonin from the synaptic cleft. plos.orgbiorxiv.org
Selective Serotonin Reuptake Inhibition Activity
Norfluoxetine (B159337) functions as a potent selective serotonin reuptake inhibitor (SSRI). drugbank.com By blocking the serotonin transporter, it prevents the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of this neurotransmitter in the synapse. plos.orgnih.gov This enhanced serotonergic activity is believed to be a key factor in its therapeutic effects. The S-enantiomer of norfluoxetine is notably more potent in inhibiting serotonin reuptake than the R-enantiomer. pharmgkb.orgmdpi.com In fact, S-norfluoxetine exhibits approximately 20 times greater potency in blocking serotonin reuptake compared to R-norfluoxetine. pharmgkb.orgmdpi.com The inhibitory potency of norfluoxetine on serotonin uptake is comparable to its parent compound, fluoxetine (B1211875). acs.org
Binding Affinity and Specificity Studies
Norfluoxetine demonstrates a high binding affinity for the serotonin transporter. drugbank.com Studies have shown that both fluoxetine and norfluoxetine bind to the central binding site of SERT, thereby physically obstructing the passage of serotonin. biorxiv.org The specificity of SSRIs like norfluoxetine for SERT is significantly influenced by the presence and position of halogen atoms in their molecular structure, which interact with a specific halogen-binding pocket within the transporter. nih.govresearchgate.net While fluoxetine is considered the least specific among SSRIs, its binding specificity for SERT is markedly higher than that of older classes of antidepressants like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). mdpi.com
Research using radioligand binding assays has helped to quantify the binding affinity of norfluoxetine for various transporters. These studies provide insight into the compound's selectivity.
Interactive Data Table: Binding Affinities of Norfluoxetine
| Transporter | Ki (nM) | Reference |
| Serotonin (5-HT) | 203 | nih.gov |
Note: Ki is the inhibition constant, representing the concentration of a drug that is required to inhibit 50% of the target's activity. A lower Ki value indicates a higher binding affinity.
Interactions with Other Monoamine Transporters (e.g., Dopamine (B1211576), Noradrenaline)
Norfluoxetine exhibits a selective profile, with significantly lower affinity for dopamine and noradrenaline transporters compared to SERT. drugbank.com While its parent compound, fluoxetine, has a weak affinity for the noradrenaline transporter and virtually no affinity for the dopamine transporter, high doses have been shown to increase synaptic levels of norepinephrine (B1679862) and dopamine. drugbank.comwikipedia.org Norfluoxetine's interaction with these other monoamine transporters is generally considered to be weak and less clinically significant than its potent inhibition of serotonin reuptake. drugbank.comacs.org
Neurotransmitter Receptor Interactions
Serotonin Receptor Subtype Modulation (e.g., 5-HT2C, 5-HT2A)
Norfluoxetine has been shown to interact with serotonin receptor subtypes, particularly the 5-HT2C and 5-HT2A receptors. It acts as an antagonist at the 5-HT2C receptor. nih.gov This antagonism can lead to an increase in dopamine and norepinephrine levels in the prefrontal cortex. drugbank.comwikipedia.org Studies have demonstrated that norfluoxetine has a notable affinity for the 5-HT2C receptor, with a reported Ki value of 203 nM. nih.gov In comparison, its affinity for the 5-HT2A receptor is lower, indicating a degree of selectivity for the 5-HT2C subtype. nih.gov The interaction with 5-HT2C receptors is thought to play a role in the modulation of mood, anxiety, and feeding behaviors. wikipedia.orgresearchgate.net
Interactive Data Table: Receptor Binding Affinities of Norfluoxetine
| Receptor | Ki (nM) | Receptor Action | Reference |
| 5-HT2C | 203 | Antagonist | nih.gov |
Note: Ki is the inhibition constant. A lower Ki value indicates a higher binding affinity.
Ion Channel Modulation by Norfluoxetine
Potassium Channel Inhibition (e.g., hERG K+, KvLQT1, TREK-1, TREK-2)
Norfluoxetine has been shown to be a potent inhibitor of several types of potassium channels, which are crucial for regulating neuronal excitability and the resting membrane potential. nih.govnih.gov
One significant target is the human two-pore domain potassium (2-PK) channel TREK-1 . nih.govwestminster.ac.uk Studies using whole-cell patch-clamp recordings on recombinant channels have demonstrated that norfluoxetine inhibits TREK-1 currents in a concentration-dependent manner. nih.govwestminster.ac.uk Notably, norfluoxetine is a more potent inhibitor of TREK-1 than its parent compound, fluoxetine, with a reported IC50 of 9 μM. nih.govnih.gov This inhibition is voltage-independent. nih.govnih.gov The blockade of TREK-1 channels is considered a potential contributor to the therapeutic effects of antidepressants. nih.govresearchgate.net
| Channel | Norfluoxetine Potency (IC50/EC50) | Characteristics of Inhibition | Reference |
| TREK-1 | 9 μM (IC50) | Voltage-independent | nih.govnih.gov |
| Ito | 1.19+/-0.17 microM (EC50) | Concentration-dependent suppression | nih.gov |
Voltage-Gated Calcium Channel Inhibition (e.g., CaV3.3 T current)
Norfluoxetine also demonstrates significant inhibitory effects on voltage-gated calcium channels, particularly the T-type calcium channels. nih.govresearchgate.net These channels are involved in various neuronal processes, including setting the firing rate and pattern of thalamic pacemaker cells. researchgate.net
Research using whole-cell patch-clamp techniques on cloned T-type calcium channels has revealed that norfluoxetine is a more potent inhibitor than fluoxetine, especially on the CaV3.3 T current , with an IC50 of 5 μM. nih.govresearchgate.netmedchemexpress.com This inhibition is voltage-dependent, with a stronger block observed when the channels are in the inactivated state. nih.gov This characteristic suggests a more potent inhibition at physiological resting membrane potentials. nih.gov In action potential clamp experiments, even at a concentration of 1 μM, norfluoxetine strongly inhibited cloned T currents by approximately 75%. nih.govresearchgate.net This potent, voltage-dependent block of T-type calcium channels by clinically relevant concentrations of norfluoxetine may contribute to its pharmacological effects. nih.govresearchgate.net
Furthermore, norfluoxetine has been shown to suppress the L-type Ca2+ current (ICa) in canine ventricular cardiomyocytes with an EC50 of 1.13+/-0.08 microM. nih.gov It also shifted the midpoint potential of the steady-state inactivation of ICa. nih.gov
| Channel | Norfluoxetine Potency (IC50/EC50) | Characteristics of Inhibition | Reference |
| CaV3.3 | 5 μM (IC50) | Voltage-dependent, more potent on inactivated state | nih.govresearchgate.netmedchemexpress.com |
| ICa (L-type) | 1.13+/-0.08 microM (EC50) | Concentration-dependent suppression | nih.gov |
Modulation of Neurotransmission Systems
Regulation of GABAergic Transmission (e.g., GABAA Receptors)
Norfluoxetine modulates the GABAergic system, the primary inhibitory neurotransmitter system in the mammalian brain. Its effects are complex, involving both presynaptic and postsynaptic mechanisms.
Studies on hippocampal CA1 stratum radiatum interneurons have shown that norfluoxetine (at 20 µM) significantly decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude. mdpi.com This suggests that norfluoxetine reduces the release of GABA from neurons that connect to these interneurons. mdpi.com Additionally, norfluoxetine has been found to decrease the amplitude of currents induced by GABA puffs, indicating a negative modulation of GABAA receptors in these interneurons. mdpi.com This can lead to the disinhibition of interneurons, which in turn may increase the inhibition of hippocampal CA1 pyramidal neurons. mdpi.com
The modulation of GABAA receptors by norfluoxetine can be multifaceted. Some research suggests that norfluoxetine, along with fluoxetine, can positively modulate certain GABAA receptor subtypes, such as those containing α1–α4, α6, β1–β3, γ1–γ3, and δ subunits. mdpi.com In contrast, other studies indicate a negative modulation, particularly of extrasynaptic α5-containing GABAA receptors. mdpi.com In animal models of social isolation-induced stress, norfluoxetine has been shown to normalize the reduced responsiveness of GABAA receptors to GABA mimetic drugs. tandfonline.comnih.gov
Other Enzymatic and Receptor-Mediated Activities
Aromatase (CYP19) Activity Modulation
Norfluoxetine interacts with aromatase (CYP19), a key enzyme in estrogen synthesis. nih.govnih.gov In vitro studies have shown that norfluoxetine can competitively inhibit the catalytic activity of CYP19 in BeWo choriocarcinoma cells, a cell line used to model the placenta. nih.gov This inhibition led to a decrease in estrogen secretion in a co-culture model of the feto-placental unit. nih.gov
However, the effects of norfluoxetine on aromatase activity can vary depending on the cell type. For instance, in primary villous trophoblast cells, norfluoxetine did not affect the total and I.1-derived transcript of CYP19A1, which is consistent with its lack of effect on CYP19 activity in these specific cells. nih.gov Molecular simulations suggest that norfluoxetine has a binding affinity for the active-site pocket of CYP19, indicating a potential for competitive inhibition. nih.gov
Neurosteroid Synthesis Modulation
Norfluoxetine, the primary active metabolite of fluoxetine, has been identified as a significant modulator of neurosteroid synthesis, a mechanism distinct from its well-known activity as a serotonin reuptake inhibitor. nih.govquotidianosanita.it Research indicates that norfluoxetine, particularly its S-stereoisomer, can selectively increase the brain's content of certain neurosteroids, most notably allopregnanolone (B1667786). nih.govnih.gov This action occurs at concentrations significantly lower than those required to inhibit serotonin transport, suggesting a separate and specific pharmacological profile. nih.govfrontiersin.org This has led some researchers to classify compounds like S-norfluoxetine as "selective brain steroidogenic stimulants" (SBSSs). nih.govquotidianosanita.it
The precise enzymatic mechanism by which norfluoxetine elevates allopregnanolone levels is still under investigation. Allopregnanolone is synthesized from progesterone (B1679170) via two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govfrontiersin.org Initial hypotheses suggested that fluoxetine and its metabolite might directly activate 3α-HSD. However, studies using human 3α-HSD type III (AKR1C2) found that neither fluoxetine nor norfluoxetine activated the enzyme at concentrations up to 50 μM. nih.gov An alternative mechanism has been proposed wherein these compounds may inhibit the oxidative activity of a microsomal 3α-HSD, which is responsible for converting allopregnanolone back to 5α-dihydroprogesterone. ucl.ac.uk By inhibiting this breakdown pathway, norfluoxetine could effectively increase the net concentration of allopregnanolone in the brain. ucl.ac.uk
Research in animal models has demonstrated that the effects of norfluoxetine on neurosteroid synthesis are brain-region specific. For instance, direct microinfusion of S-norfluoxetine into the basolateral amygdala (BLA) of socially isolated mice led to a significant, threefold increase in allopregnanolone content in the BLA and an 80% increase in the hippocampus. medchemexpress.com Conversely, no significant changes were observed in the olfactory bulb or frontal cortex, and infusions into the striatum failed to alter allopregnanolone levels. medchemexpress.com This regional selectivity highlights the targeted nature of norfluoxetine's action on neurosteroidogenesis within specific corticolimbic circuits involved in emotional regulation. medchemexpress.com This targeted increase in allopregnanolone has been linked to the normalization of brain-derived neurotrophic factor (BDNF) expression and the amelioration of behavioral deficits, such as aggression. frontiersin.orgresearchgate.net
Research Findings on Norfluoxetine and Neurosteroid Modulation
| Brain Region | S-Norfluoxetine (3.75 nmol) Infusion | Change in Allopregnanolone Content | Reference |
|---|---|---|---|
| Basolateral Amygdala (BLA) | Direct Infusion | ~3-fold increase | medchemexpress.com |
| Hippocampus | Infusion into BLA | ~80% increase | medchemexpress.com |
| Olfactory Bulb | Infusion into BLA | No significant change | medchemexpress.com |
| Frontal Cortex | Infusion into BLA | No significant change | medchemexpress.com |
| Striatum | Direct Infusion | No significant change | medchemexpress.com |
| Isomer | Relative Potency | Observed Effect | Reference |
|---|---|---|---|
| S-Norfluoxetine | ~7-fold more potent than R-isomer | Reversal of decreased pentobarbital-induced sleep time in socially isolated mice (an effect linked to allopregnanolone levels). | nih.gov |
| R-Norfluoxetine | Less potent | Required higher doses to achieve similar effects as the S-isomer. | nih.gov |
| S-Norfluoxetine | EC50 is ~50-fold lower than that needed for 5-HT reuptake inhibition | Normalization of brain allopregnanolone content. | frontiersin.org |
Analytical Chemistry and Quality Control of Norfluoxetine Oxalate
Development and Validation of Quantitative Analytical Methods
The quantification of Norfluoxetine (B159337) Oxalate (B1200264) relies on several advanced analytical methodologies. The choice of method often depends on the matrix in which the compound is being analyzed (e.g., bulk material, biological fluids) and the specific requirements of the analysis, such as sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Norfluoxetine Oxalate due to its high resolution, sensitivity, and versatility. taylorfrancis.com Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.
Development of RP-HPLC methods involves optimizing several key parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength. A study focused on a related compound, N-Methyl fluoxetine (B1211875) oxalate, utilized a Zorbax Eclipse XDB C-18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and a mixture of methanol (B129727) and tetrahydrofuran (B95107) (80:20 v/v) in a 60:40 ratio. psu.edu The separation was performed at 40°C with a flow rate of 1.5 ml/min and UV detection at 215 nm. psu.edu Another method developed for analyzing fluoxetine and norfluoxetine in serum used a reversed-phase column with UV detection at 226 nm, allowing for the separation of both compounds from endogenous interferences in approximately 15 minutes. researchgate.net
Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). psu.edunih.gov For instance, a validated HPLC-UV method for norfluoxetine in human plasma demonstrated linearity in the range of 15 to 500 ng/mL, with a detection limit of 4.2 ng/mL. rsc.org Another method showed linearity for norfluoxetine over a concentration range of 25 to 800 µg/L. researchgate.net Average recovery for norfluoxetine using solid-phase extraction (SPE) followed by HPLC has been reported to be as high as 96.9%. nih.gov
Table 1: Examples of HPLC Methods for Norfluoxetine Analysis
| Parameter | Method 1 (N-Methyl Fluoxetine Oxalate) psu.edu | Method 2 (Norfluoxetine in Serum) researchgate.net | Method 3 (Norfluoxetine in Plasma) rsc.org |
|---|---|---|---|
| Column | Zorbax Eclipse XDB C-18 (150x4.6mm, 5µm) | Reversed-Phase | C18 Silica-based |
| Mobile Phase | Phosphate Buffer (pH 3.0) / Methanol:THF (80:20) | Not specified | Not specified |
| Detector | UV at 215 nm | UV at 226 nm | UV |
| Flow Rate | 1.5 ml/min | Not specified | Not specified |
| Linearity Range | Not specified for Norfluoxetine | 25 - 800 µg/L | 15 - 500 ng/mL |
| LOD/LOQ | Validated for impurities | Not specified | LOD: 4.2 ng/mL |
| Recovery | Not specified | Not specified | 85-105% |
Gas Chromatography-Mass Spectrometry (GC/MS) offers high sensitivity and specificity for the analysis of norfluoxetine, particularly in biological matrices like urine and blood. cerilliant.comscientificlabs.co.uk This technique is often used in clinical toxicology and forensic analysis. scientificlabs.co.uksigmaaldrich.com Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex matrix, followed by derivatization to improve its volatility and chromatographic properties. jrespharm.com Pentafluoropropionic anhydride (B1165640) (PFPA) is a common derivatizing agent for norfluoxetine. erau.edu
A validated GC-MS method for the determination of fluoxetine and norfluoxetine in urine reported linearity ranges of 10-80 ng/mL for norfluoxetine using LLE and 6-125 ng/mL using SPE. jrespharm.com The range of detection limits was between 1-10 ng/mL, with recoveries between 87-109% for both extraction methods. jrespharm.com Another study utilizing SPE and GC/MS for postmortem tissues and fluids determined the limit of detection (LOD) and limit of quantification (LOQ) for norfluoxetine to be 1.56 ng/mL and 3.13 ng/mL, respectively. erau.edu
Table 2: GC/MS Method Parameters for Norfluoxetine Analysis
| Parameter | Method 1 (Urine Analysis) jrespharm.com | Method 2 (Postmortem Tissue Analysis) erau.edu |
|---|---|---|
| Extraction | Liquid-Liquid (LLE) & Solid-Phase (SPE) | Solid-Phase Extraction (SPE) |
| Derivatization | Acetylation | PFPA Derivatization |
| Column | HP-5MS | Not specified |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (SIM mode) |
| Linearity Range | 6-125 ng/mL (SPE) | 3.13 - 800 ng/mL |
| LOD | 1-10 ng/mL | 1.56 ng/mL |
| LOQ | 5-10 ng/mL | 3.13 ng/mL |
| Recovery | 87-109% | Not specified |
Spectrophotometric methods, particularly UV-Visible spectrophotometry, represent a simpler and more accessible approach for the quantification of active pharmaceutical ingredients. While often less specific than chromatographic methods, they are valuable for quality control in bulk and pharmaceutical formulations. psu.edu Methods have been developed and validated for fluoxetine using solvents like absolute ethanol (B145695) and 0.1 M HCl. innovareacademics.in These methods demonstrate good linearity, precision, and accuracy within specific concentration ranges. innovareacademics.in For example, a method using 0.1 M HCl as a solvent for fluoxetine was validated with a limit of quantification of 0.87 µg/ml. innovareacademics.in Although less commonly published specifically for this compound, the underlying principles of UV spectrophotometry are applicable, provided that norfluoxetine has a distinct chromophore and that potential interfering substances are absent or controlled for.
Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, rapid analysis times, and minimal solvent consumption. psu.edu Nonaqueous Capillary Electrophoresis (NACE) has been successfully developed and validated for the simultaneous determination of fluoxetine and its main metabolite, norfluoxetine, in human urine. capes.gov.br
One NACE method utilized a 60 cm x 75 µm capillary with a nonaqueous buffer system of methanol-acetonitrile (7:3) containing 15mM ammonium (B1175870) acetate (B1210297), with detection at 230 nm. capes.gov.br CE is also particularly adept at performing enantiomeric separations. A method was optimized for the stereoselective analysis of fluoxetine and norfluoxetine by using a combination of neutral (dimethylated-β-cyclodextrin) and negatively charged (phosphated-γ-cyclodextrin) chiral selectors in the buffer. capes.gov.brnih.gov This approach allowed for baseline separation of the enantiomers and achieved a limit of detection of 0.01 µg/mL for norfluoxetine. nih.gov
Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. The development of such methods is crucial for assessing the stability of a drug substance over time and under various environmental conditions. HPLC is the most widely used technique for this purpose due to its high resolving power. psu.edu The specificity and stability-indicating capability of a method are typically proven through forced degradation studies. psu.edu
Forced degradation, or stress testing, is the process of subjecting a compound to harsh conditions to accelerate its decomposition. psu.edu These studies are essential for identifying potential degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method. psu.edu
A study on N-Methyl fluoxetine oxalate, a key intermediate of fluoxetine, provides a relevant model for the types of stress conditions applied. psu.edu The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress. psu.edu
Acid and Base Hydrolysis: The sample was exposed to aqueous hydrochloric acid and aqueous sodium hydroxide (B78521) solutions and heated to accelerate degradation. psu.edu
Oxidative Degradation: The sample was treated with hydrogen peroxide solution and heated. psu.edu Significant degradation was observed under this condition. psu.edu
Thermal and Photolytic Stress: The compound was heated in both neutral solution and as a solid powder. psu.edu It was also exposed to UV light (254 nm) for several days. psu.edu In the case of N-Methyl fluoxetine oxalate, no significant degradation was observed under neutral, thermal, or photolytic conditions. psu.edu
The developed HPLC method was able to separate the main compound from all degradation products, confirming its status as a stability-indicating method. psu.edu
Table 3: Summary of Forced Degradation Studies on a Related Fluoxetine Compound psu.edu
| Stress Condition | Reagent/Method | Observation |
|---|---|---|
| Acid Degradation | Aqueous HCl, heated at 80°C | Degradation occurred |
| Base Degradation | Aqueous NaOH, heated at 80°C | Degradation occurred |
| Oxidative Degradation | 30% Hydrogen Peroxide, heated at 80°C | Significant degradation observed |
| Neutral Degradation | In diluent, heated at 80°C | No degradation observed |
| Thermal Degradation | Heated at 80°C | No degradation observed |
| Photolytic Degradation | Exposed to 254 nm UV light for 4 days | No degradation observed |
Solution Stability Assessment
The stability of this compound in various solutions is a critical factor for accurate analytical measurements and for ensuring the quality of pharmaceutical preparations. Studies have been conducted to determine its stability under different storage conditions and in various matrices.
A key aspect of solution stability is ensuring that the analyte does not degrade over the course of the analytical process. For instance, in a validated reverse phase high-performance liquid chromatography (RP-HPLC) method for N-Methyl fluoxetine oxalate, the sample solution was found to be stable at room temperature for 48 hours, with no significant changes observed in the amounts of impurities. psu.edu
In the context of therapeutic drug monitoring, the stability of norfluoxetine enantiomers has been assessed in biological matrices. Stability studies were performed in EDTA and lithium-heparinized plasma, as well as in serum. The samples, spiked with the analytes, were stored at +4°C for one week and at -20°C for one month. nih.gov The results indicated that for reliable drug monitoring, EDTA plasma is the most suitable matrix, with the caveat that storage should not exceed three weeks at -20°C. nih.gov It was also noted that prolonged exposure of the biological sample to NaOH before solid-phase extraction should be avoided to prevent matrix degradation that could interfere with chromatographic analysis. nih.gov
Furthermore, the stability of derivatized samples is also an important consideration. In an LC procedure using dansyl chloride for fluorescence derivatization, the derivatized internal standard was stable for 48 hours after sample preparation, allowing for re-analysis if needed. psu.edu
A nonaqueous capillary electrophoresis (NACE) method also reported good stability of the solutions used for the determination of fluoxetine and norfluoxetine. nih.gov
The following table summarizes findings from various stability studies:
Table 1: Solution Stability of Norfluoxetine and Related Compounds
| Compound/Matrix | Condition | Duration | Outcome | Reference |
|---|---|---|---|---|
| N-Methyl fluoxetine oxalate solution | Room Temperature | 48 hours | Stable, no significant change in impurities | psu.edu |
| Norfluoxetine enantiomers in EDTA plasma | -20°C | Up to 3 weeks | Suitable for drug monitoring | nih.gov |
| Norfluoxetine enantiomers in plasma/serum | +4°C | 1 week | Stability assessed | nih.gov |
| Norfluoxetine enantiomers in plasma/serum | -20°C | 1 month | Stability assessed | nih.gov |
| Dansylated internal standard | Post-derivatization | 48 hours | Stable for re-analysis | psu.edu |
| Norfluoxetine in NACE solutions | N/A | N/A | Good stability reported | nih.gov |
Impurity Profiling and Control in this compound Synthesis
Impurity profiling is a critical component of quality control in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. google.com For this compound, which is a key intermediate in the synthesis of fluoxetine hydrochloride, the identification and control of impurities are vital for ensuring the quality and safety of the final drug product. psu.edu Impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents. google.com
During the manufacturing of N-Methyl fluoxetine oxalate (NMF), a precursor to norfluoxetine, positional isomers such as ortho-NMF and meta-NMF can be generated. psu.edu These isomeric impurities play a significant role in determining the quality of the final fluoxetine hydrochloride product, making their identification and control essential. psu.edu
A stability-indicating reverse phase HPLC method has been developed and validated for the determination of these specific isomeric impurities in N-Methyl fluoxetine oxalate. psu.edu This method allows for the separation and quantification of ortho-NMF and meta-NMF from the main compound. psu.edu The development of such a method is crucial as, until its publication, no specific method for determining these particular impurities in N-methyl fluoxetine oxalate was available. psu.edu
The analytical method was developed using a Zorbax Eclipse XDB C-18 column and a mobile phase consisting of a buffer solution and a mixture of methanol and tetrahydrofuran. psu.edu The method's specificity was confirmed through forced degradation studies, which demonstrated that the degradation products were well-separated from the main peak and the isomeric impurities. researchgate.net The method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). psu.edu
The following table outlines the chromatographic conditions for the determination of isomeric impurities in N-Methyl fluoxetine oxalate:
Table 2: HPLC Conditions for Isomeric Impurity Analysis in N-Methyl fluoxetine oxalate
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C-18 (150 mm x 4.6 mm, 5 µm) | psu.edu |
| Mobile Phase | Solution A: 0.05M Disodium hydrogen ortho phosphate with Triethylamine (pH 3.0)Solution B: Methanol:Tetrahydrofuran (80:20 v/v)Ratio: 60:40 (v/v) | psu.edu |
| Flow Rate | 1.5 mL/min | psu.edu |
| Detection Wavelength | 215 nm | psu.edu |
| Injection Volume | 20 µL | psu.edu |
| Column Temperature | 40 °C | psu.edu |
Role of this compound as a Certified Reference Material
This compound is available as a Certified Reference Material (CRM). caymanchem.comsapphirebioscience.com CRMs are crucial in analytical chemistry and quality control as they provide a benchmark for ensuring the accuracy and traceability of measurements. caymanchem.com These materials are manufactured and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034. caymanchem.comlgcstandards.com
As a CRM, this compound serves as a quantitative analytical reference standard. caymanchem.com It is used for various applications, including:
Method Validation: To validate analytical methods for the determination of norfluoxetine in different matrices. synzeal.com
Calibration and Control: In the measurement of drugs, metabolites, and related substances. lgcstandards.com
Quality Control (QC): For QC applications during the commercial production of fluoxetine. synzeal.com
Forensic and Clinical Toxicology: For use in urine drug testing, clinical toxicology, and forensic analysis by techniques like LC-MS/MS or GC/MS. cerilliant.com
A Certificate of Analysis accompanies the CRM, which provides the certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comlgcstandards.com this compound CRMs are typically provided as a solution, for example, at a concentration of 1.0 mg/mL in methanol (as free base). cerilliant.comsigmaaldrich.com
The availability of this compound as a CRM ensures that laboratories can achieve reliable and reproducible results, which is essential for regulatory compliance and for ensuring the quality of pharmaceutical products. lgcstandards.com
Computational Chemistry and Molecular Modeling of Norfluoxetine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. These studies are crucial for understanding the fundamental interactions that govern the biological activity of norfluoxetine (B159337).
Norfluoxetine, like its parent compound fluoxetine (B1211875), is a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org Its primary target is the serotonin transporter (SERT). nih.govnih.gov Computational docking studies predict that norfluoxetine binds within the central binding site of SERT, blocking the reuptake of serotonin from the synaptic cleft. While detailed docking poses specific to norfluoxetine are not extensively published, its activity is attributed to interactions with key residues in the SERT binding pocket. Studies on similar SSRIs suggest that these interactions likely involve a combination of hydrogen bonds, ionic interactions with charged residues, and hydrophobic interactions with aromatic and aliphatic residues within the transporter. rsc.org
Norfluoxetine also interacts with various metabolic enzymes, most notably the cytochrome P450 isoenzyme CYP2D6. nih.govclinpgx.orgnih.gov It acts as both a substrate and a potent inhibitor of this enzyme. nih.govresearchgate.net Molecular docking simulations would predict that norfluoxetine binds to the active site of CYP2D6, positioning its metabolizable sites near the enzyme's heme group. The strong binding affinity is a result of specific interactions with the amino acid residues lining the active site cavity. nih.gov
While primarily selective for SERT, some studies suggest that at higher concentrations, fluoxetine and its metabolites may have weak interactions with dopamine (B1211576) receptors. researchgate.net Norfluoxetine has been shown to prevent the degeneration of dopamine neurons in animal models, suggesting a potential, albeit less direct, interaction with the dopaminergic system. nih.gov Molecular docking could help elucidate any direct binding to dopamine receptors or transporters, although this is not its primary mechanism of action.
The binding affinity of a ligand to its target is a quantitative measure of the strength of their interaction. For norfluoxetine, experimental binding assays have determined its affinity for various targets, which can be correlated with energetic data from computational analyses.
S-norfluoxetine exhibits a high binding affinity for CYP2D6, with a reported inhibition constant (Ki) of 35 nM. nih.gov This strong affinity underlies its potent inhibitory effect on the enzyme. nih.govresearchgate.net The binding affinity for SERT is also significant, contributing to its efficacy as an SSRI. nih.gov In-vitro studies have confirmed that norfluoxetine competes effectively for binding sites on the brain's serotonin transporter. nih.gov
The energetic landscape of binding describes the free energy changes as the ligand approaches and binds to the receptor. A favorable binding process is characterized by a significant negative change in Gibbs free energy (ΔG), which is composed of both enthalpic and entropic contributions. For norfluoxetine, the high affinity for targets like SERT and CYP2D6 corresponds to a substantial negative ΔG, indicating a stable and spontaneous binding event. While specific energetic landscapes from computational studies on norfluoxetine are not widely reported, the experimentally determined high affinities suggest a deep and favorable energy well upon binding.
| Compound | Target | Binding Affinity (Ki) |
| S-Norfluoxetine | CYP2D6 | 35 nM nih.gov |
| S-Fluoxetine | CYP2D6 | 68 nM nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-protein complex over time.
MD simulations can be used to assess the stability of norfluoxetine's conformation when bound to its target protein. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the complex remains in a stable state. A stable binding pose for norfluoxetine within the active site of SERT or CYP2D6 would be characterized by low RMSD fluctuations, indicating that the initial docked conformation is energetically favorable and maintained over time. While specific MD simulation studies focusing solely on the conformational stability of the norfluoxetine-protein complex are limited in publicly available literature, studies on fluoxetine bound to SERT have shown that the ligand remains stably bound in the central binding site throughout the simulation. rsc.org It is expected that norfluoxetine would exhibit similar stable binding.
Dynamic interaction profiling involves analyzing the trajectory of an MD simulation to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein and how they persist or change over time. This analysis can reveal which amino acid residues are critical for maintaining the bound state of the ligand. For norfluoxetine bound to SERT, one would expect to observe persistent hydrogen bonds with polar residues and stable hydrophobic contacts that anchor the molecule within the binding pocket. Such studies performed on fluoxetine have identified key "hot spot" residues in hSERT that are crucial for binding. rsc.org A similar dynamic profile would be anticipated for norfluoxetine, confirming the critical residues responsible for its inhibitory activity. However, specific research detailing the dynamic interaction profile of norfluoxetine is not extensively documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) of a set of molecules with their experimentally determined biological activity. For a series of norfluoxetine analogs, a QSAR model could predict their inhibitory potency against SERT or CYP2D6 based on variations in their chemical structures.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Norfluoxetine
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. For norfluoxetine, the primary active metabolite of fluoxetine, PBPK models are instrumental in understanding its pharmacokinetic profile and predicting potential drug-drug interactions (DDIs). researchgate.net These models integrate physicochemical properties of the drug with physiological information of the organism to simulate the concentration-time profiles of the compound in various tissues and fluids. researchgate.net
Several studies have focused on developing PBPK models for fluoxetine and norfluoxetine to enhance the understanding of their behavior in diverse populations and scenarios. researchgate.netnih.gov For instance, a PBPK model was developed to simulate the pharmacokinetics of both compounds in the Korean population, utilizing software such as SimCYP. researchgate.netnih.gov This model was built upon existing repository models and refined with data from the literature to predict plasma concentrations following single and repeated doses of fluoxetine. researchgate.netnih.gov The accuracy of such models is validated by comparing the simulated concentration-time profiles with observed clinical data. The mean ratios of simulated to observed values for key pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) are typically expected to be within a two-fold range for the model to be considered reliable. researchgate.net
Another application of PBPK modeling for norfluoxetine is in the prediction of DDIs. researchgate.net By simulating the unbound liver concentrations of fluoxetine and norfluoxetine, these models can elucidate the contribution of the metabolite to interactions with other drugs. researchgate.net Software like GastroPlus™ has been employed to construct these models, incorporating in vitro data on metabolic clearance and experimental tissue:plasma partition coefficients (Kps) for accurate predictions. researchgate.net The successful prediction of DDI magnitudes, with most predicted AUC ratios falling within 20% of in vivo values, underscores the utility of PBPK modeling in clinical pharmacology. researchgate.net
Table 1: Components of a PBPK Model for Norfluoxetine
| Model Component | Description | Examples of Data Sources |
|---|---|---|
| Compound Properties | Physicochemical characteristics of norfluoxetine. | Molecular weight, pKa, logP, solubility, plasma protein binding. |
| Physiological Parameters | Demographic and physiological data of the modeled population. | Age, weight, organ volumes, blood flow rates, tissue composition. |
| In Vitro Metabolism Data | Information on the enzymes responsible for norfluoxetine metabolism. | Km and Vmax values for CYP2D6, CYP2C19, and CYP3A4 obtained from human liver microsome studies. researchgate.net |
| Clinical Data | Observed pharmacokinetic data from clinical studies for model development and verification. | Plasma concentration-time profiles from single and multiple dose studies of fluoxetine. researchgate.netresearchgate.net |
| Modeling Software | The computational platform used to build and run the simulations. | GastroPlus™, SimCYP. researchgate.netresearchgate.net |
Quantum Mechanical Calculations (e.g., DFT) for Structural Preferences
The conformational flexibility of a molecule is crucial for its biological activity, as it governs the interaction with its target receptors. For molecules with multiple rotatable bonds, like norfluoxetine, a conformational analysis is necessary to identify the low-energy conformers that are most likely to exist under physiological conditions. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more torsional angles. The results of these calculations can identify the most stable conformations (global and local minima on the PES) and the energy barriers between them.
While the literature mentions the use of DFT to determine the structural preferences of norfluoxetine, specific details of the conformational analysis, such as the key torsional angles investigated and the relative energies of the different conformers, are not extensively reported. However, the general methodology for such a study would involve the following steps:
Initial Structure Generation: A starting 3D structure of norfluoxetine is built using molecular modeling software.
Conformational Search: A systematic or stochastic search is performed to explore the different possible conformations by rotating the flexible bonds.
Geometry Optimization: The geometry of each identified conformer is optimized using a selected DFT functional and basis set to find the nearest local energy minimum.
Energy Calculation: The electronic energy of each optimized conformer is calculated to determine their relative stabilities.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic properties like Gibbs free energy.
Table 2: General Parameters in DFT Calculations for Conformational Analysis
| Parameter | Description | Common Choices/Considerations |
|---|---|---|
| Method | The specific quantum mechanical method used for the calculations. | Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. |
| Functional | The approximation used for the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D are widely used for organic molecules. |
| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets are common. |
| Solvation Model | A model to account for the effect of a solvent on the molecular conformation and energy. | Implicit solvent models like the Polarizable Continuum Model (PCM) are often used. |
| Torsional Angles | The specific dihedral angles that are systematically rotated to explore the conformational space. | For norfluoxetine, these would include the bonds in the propyl amine chain and the ether linkage. |
Solid State Chemistry and Polymorphism of Norfluoxetine Oxalate
Crystallographic Characterization of Polymorphic Forms
Crystallographic techniques are fundamental to the characterization of polymorphic forms, providing detailed information about the three-dimensional arrangement of atoms within a crystal.
Powder X-ray Diffraction (PXRD) is a primary tool for the routine characterization and identification of polymorphic forms of pharmaceutical materials. usp.br Each crystalline form of norfluoxetine (B159337) oxalate (B1200264) will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at distinct 2θ angles. These patterns serve as a "fingerprint" for each polymorph. For instance, different polymorphs would exhibit variations in their PXRD patterns due to differences in their crystal lattices. While a specific database of PXRD patterns for all potential norfluoxetine oxalate polymorphs is not publicly detailed, the technique is central to identifying new forms and monitoring phase transformations during manufacturing and storage.
Identification and Characterization of Different Polymorphic Forms
A combination of spectroscopic and thermal analysis techniques is employed to identify and characterize the different polymorphic forms of this compound.
Spectroscopic methods are invaluable for distinguishing between polymorphs by probing differences in their molecular vibrations and local chemical environments.
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are sensitive to the vibrational modes of molecules. core.ac.uk Polymorphs of this compound would likely exhibit distinct spectra due to differences in intermolecular interactions, such as hydrogen bonding, which affect the vibrational frequencies of functional groups like N-H, C=O, and C-O. core.ac.uknih.gov For example, a study on fluoxetine (B1211875) and norfluoxetine hydrochlorides utilized Raman spectroscopy to distinguish between the drug and its metabolite based on the characteristic amine stretching modes. core.ac.uk Similar principles would apply to the different crystalline forms of this compound.
Solid-State Nuclear Magnetic Resonance (ssNMR): Solid-state NMR spectroscopy is a powerful technique for characterizing polymorphism as it is sensitive to the local environment of each nucleus in the solid state. google.comcopernicus.org Different polymorphs of this compound would yield distinct 13C and 15N ssNMR spectra due to variations in crystallographic symmetry and molecular packing. google.comcopernicus.org These differences in the chemical shifts and line widths can be used to identify and quantify the different polymorphic forms in a sample.
A hypothetical table of distinguishing spectroscopic features is presented below:
| Polymorph | Key IR Peaks (cm⁻¹) | Key Raman Shifts (cm⁻¹) | 13C ssNMR Chemical Shifts (ppm) |
| Form I | 3400 (N-H), 1720 (C=O) | 1650 (C=O), 1005 (Aromatic) | 164.5 (COO), 130.2 (Aromatic C) |
| Form II | 3350 (N-H), 1705 (C=O) | 1635 (C=O), 1015 (Aromatic) | 162.1 (COO), 131.0 (Aromatic C) |
This table is illustrative and based on general principles of spectroscopic analysis of polymorphs.
Thermal analysis techniques monitor the physical and chemical changes that occur in a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. usp.br Each polymorph of this compound will have a unique melting point and enthalpy of fusion, which can be determined by DSC. The presence of multiple melting peaks or solid-solid phase transitions in a DSC thermogram can indicate the existence of different polymorphic forms.
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as it is heated. tainstruments.com This technique is useful for identifying solvates or hydrates of this compound, as the loss of solvent or water molecules upon heating will result in a characteristic weight loss at a specific temperature range. tainstruments.com For non-solvated polymorphs, TGA can be used to determine their thermal stability and decomposition profiles.
A hypothetical table of thermal properties is provided below:
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Temperature (°C) |
| Form I | 155-160 | 110 | >200 |
| Form II | 148-152 | 95 | >190 |
This table is for illustrative purposes and represents typical data obtained from thermal analysis of polymorphs.
Thermodynamic and Kinetic Relationships of Polymorphs
The different polymorphic forms of a compound have distinct thermodynamic and kinetic properties that govern their relative stability and interconversion.
The thermodynamic stability of polymorphs is determined by their Gibbs free energy. At a given temperature and pressure, the polymorph with the lowest Gibbs free energy is the most stable. The relative stability of polymorphs can change with temperature, a phenomenon known as enantiotropy. The thermodynamic relationship between polymorphs can be investigated by measuring their solubilities in various solvents over a range of temperatures. The less soluble form is generally the more stable one.
Kinetic factors, on the other hand, relate to the rate at which a less stable (metastable) form converts to a more stable form. mdpi.com A metastable polymorph may persist for a long time if the activation energy for the transformation to the stable form is high. The study of these relationships is crucial for selecting the appropriate polymorph for pharmaceutical development, as a metastable form might be chosen for its higher solubility and bioavailability, provided it is sufficiently stable over the shelf-life of the drug product. The interplay between thermodynamics and kinetics determines which polymorph will crystallize under specific conditions of supersaturation, temperature, and solvent. mdpi.com
Enantiotropic and Monotropic Relationships
There is no available data in the scientific literature to define the enantiotropic or monotropic relationships between different polymorphic forms of this compound. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. The thermodynamic relationship between these forms is categorized as either enantiotropic, where different polymorphs are stable over different temperature and pressure ranges, or monotropic, where one polymorph is always more stable than the others under all conditions.
Without experimental data from techniques such as differential scanning calorimetry (DSC), solubility studies at various temperatures, or spectroscopic analysis, it is not possible to construct an energy-temperature diagram to determine these relationships for this compound.
Phase Transition Mechanisms
The mechanisms of phase transitions between potential polymorphs of this compound remain uncharacterized. The transition from a metastable form to a more stable form can occur through various mechanisms, including solvent-mediated transformations or solid-state transitions upon heating or grinding. Understanding these mechanisms is crucial for controlling the solid form of a pharmaceutical compound during manufacturing and storage. However, no studies have been published that detail the conditions under which this compound might undergo such transformations.
Crystal Structure Prediction Methodologies
While computational methodologies for crystal structure prediction (CSP) have become increasingly powerful in forecasting the likely crystal packing arrangements of organic molecules, there is no indication in the literature that such studies have been performed for this compound. CSP combines searching for possible crystal packing arrangements with an assessment of their relative lattice energies to create a crystal energy landscape. This landscape can provide insights into the likelihood of polymorphism. The application of these predictive methods to this compound has not been reported.
Environmental and Ecotoxicological Research at the Molecular Level for Norfluoxetine
Occurrence and Detection in Aquatic Environments (Focus on molecular aspects)
Norfluoxetine (B159337) has been identified in various aquatic environments, including surface waters and wastewater effluents. mdpi.comrsc.org Its presence is a direct consequence of the widespread consumption of fluoxetine (B1211875) and its subsequent excretion and incomplete removal during wastewater treatment processes. rsc.org
Molecular detection techniques are crucial for accurately quantifying the low, yet potentially impactful, concentrations of norfluoxetine in environmental samples. researchgate.net High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly employed analytical method for the detection and quantification of norfluoxetine in water and biological tissues. researchgate.net These methods are highly sensitive, allowing for the detection of norfluoxetine at nanogram per liter (ng/L) levels. mdpi.comejournals.eu For instance, norfluoxetine has been detected in surface waters at concentrations up to 8.25 ng/L and in wastewaters at 63 ng/L. mdpi.com Studies have also reported the presence of norfluoxetine in the tissues of fish inhabiting effluent-impacted rivers, with concentrations in the range of 0.15 to 1.08 mg/kg. ejournals.eu
The development of sensitive molecular detection methods is essential for monitoring the environmental prevalence of norfluoxetine and for conducting relevant ecotoxicological studies that utilize environmentally realistic concentrations.
Molecular Mode-of-Action Studies in Non-Target Species
Research into the molecular mode-of-action of norfluoxetine in non-target aquatic organisms, such as the model organism zebrafish (Danio rerio), has revealed complex and sometimes contradictory effects compared to its parent compound, fluoxetine. mdpi.comresearchgate.net These studies are vital for understanding the potential risks posed by this environmental contaminant.
Gene Expression Alterations (e.g., in zebrafish larvae)
Studies on zebrafish larvae have been instrumental in elucidating the molecular responses to norfluoxetine exposure. mdpi.com While both fluoxetine and norfluoxetine can induce developmental anomalies like abnormal pigmentation, their effects on gene expression can differ significantly. mdpi.com
One study exposed zebrafish embryos to environmentally relevant concentrations of norfluoxetine (0.00006 and 0.0014 µM) for 80 hours post-fertilization (hpf). mdpi.com Subsequent analysis of 34 genes related to the mode-of-action and metabolism of these compounds revealed that, globally, norfluoxetine tended to cause an upregulation or no alteration in gene expression, whereas fluoxetine typically led to downregulation. mdpi.com However, another study investigating a wider range of norfluoxetine concentrations (0.64-400 ng/L) over the same exposure period found no significant effect on the expression of the studied genes. researchgate.net This highlights the complexity of dose-response relationships and the need for further investigation.
In contrast, studies focusing on the parent compound, fluoxetine, have demonstrated significant alterations in gene expression in zebrafish larvae. unimi.itfrontiersin.org For example, exposure to low concentrations of fluoxetine has been shown to modulate the expression of genes related to antioxidant defense, stress, anxiety, and neurotransmitter transporters. unimi.it
| Compound | Concentration | Exposure Duration | Key Findings on Gene Expression | Reference |
|---|---|---|---|---|
| Norfluoxetine | 0.00006 and 0.0014 µM | 80 hpf | Upregulation or no alteration in gene expression observed. | mdpi.com |
| Norfluoxetine | 0.64-400 ng/L | 80 hpf | No significant effect on the expression of the studied genes. | researchgate.net |
Adrenergic Pathway and Nuclear Receptor Linkages
The molecular effects of norfluoxetine have been linked to several key signaling pathways, including the adrenergic system and nuclear receptors. mdpi.com The adrenergic system, which utilizes adrenaline and noradrenaline as neurotransmitters, is highly conserved across vertebrates and plays a crucial role in various physiological processes. acs.org
In zebrafish larvae, cluster analysis of gene expression data has identified groups of genes linked to the adrenergic pathway that show opposing responses to fluoxetine and norfluoxetine. mdpi.com This suggests that while both compounds may interact with this system, they do so in distinct ways. mdpi.com For instance, abnormal pigmentation observed in exposed larvae may be due to interactions with embryonic adrenergic receptors in melanophores. mdpi.com
Furthermore, research has pointed to a connection between norfluoxetine exposure and the modulation of nuclear receptors, specifically retinoid and peroxisome proliferator-activated receptors. mdpi.com These receptors are involved in a wide array of physiological processes, and their alteration can have significant downstream effects. mdpi.com The differential impact of norfluoxetine and fluoxetine on these nuclear receptors could contribute to their distinct toxicological profiles. mdpi.com
| Pathway | Organism | Observed Effects | Reference |
|---|---|---|---|
| Adrenergic Pathway | Zebrafish Larvae | Differential gene expression compared to fluoxetine; potential interaction with melanophore adrenergic receptors. | mdpi.com |
| Nuclear Receptors (Retinoid and Peroxisome Proliferator-Activated) | Zebrafish Larvae | Alterations in gene expression linked to these receptors. | mdpi.com |
Q & A
Q. How can the PICOT framework structure studies on norfluoxetine’s cardiovascular effects?
- Methodological Answer:
- Population : Mammalian vascular smooth muscle cells.
- Intervention : Norfluoxetine exposure (0.1–10 µM).
- Comparison : Fluoxetine, sertraline, and controls.
- Outcome : Calcium oxalate deposition (via micro-CT) and contractility assays.
- Time : Acute (24 hr) vs. chronic (7-day) exposure .
Q. What FINER criteria apply to norfluoxetine research on chronic kidney disease (CKD) progression?
- Methodological Answer:
- Feasible : Retrospective cohort studies with urinary oxalate measurements.
- Interesting : Link oxalate excretion to CKD biomarkers (e.g., eGFR).
- Novel : Explore norfluoxetine’s role in oxalate metabolism via gut microbiota modulation.
- Ethical : Ensure informed consent in human trials.
- Relevant : Aligns with NIH priorities on CKD therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
